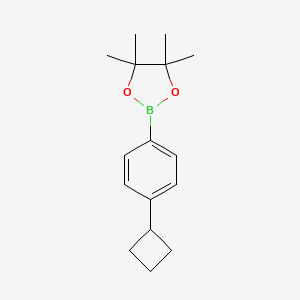

(4-Cyclobutylphenyl)boronic acid pinacol ester

Description

(4-Cyclobutylphenyl)boronic acid pinacol ester is a boronic ester derivative where the aryl group is substituted with a cyclobutyl moiety at the para position. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid, enhancing its shelf life and handling properties. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryls and complex organic frameworks. Its cyclobutyl substituent introduces unique steric and electronic effects, distinguishing it from other arylboronic esters .

Properties

IUPAC Name |

2-(4-cyclobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-10-8-13(9-11-14)12-6-5-7-12/h8-12H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTDYBAOBXTZCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclobutylphenyl)boronic acid pinacol ester typically involves the reaction of (4-Cyclobutylphenyl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the ester is complete.

Industrial Production Methods

In an industrial setting, the production of (4-Cyclobutylphenyl)boronic acid pinacol ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of contamination and human error.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclobutylphenyl)boronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding boronic acid or boronic anhydride.

Reduction: Reduction reactions can convert the ester back to the parent boronic acid.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used to replace the ester group under basic conditions.

Major Products Formed

Oxidation: Boronic acid or boronic anhydride.

Reduction: (4-Cyclobutylphenyl)boronic acid.

Substitution: Various substituted boronic esters depending on the nucleophile used.

Scientific Research Applications

(4-Cyclobutylphenyl)boronic acid pinacol ester has a wide range of applications in scientific research:

Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (4-Cyclobutylphenyl)boronic acid pinacol ester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with a palladium catalyst and an organohalide to form a new carbon-carbon bond. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination. The boronic ester acts as a nucleophile, donating its boron atom to the palladium catalyst, which facilitates the coupling process.

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

The cyclobutyl group’s steric bulk and electronic characteristics significantly influence coupling efficiency. Key comparisons include:

Solubility and Deprotection Kinetics

Pinacol esters are hydrolyzed under oxidative or aqueous conditions:

- Prochelator Cleavage : Pinacol boronic esters (e.g., 10 ) exhibit slower cleavage rates (2.9 M⁻¹s⁻¹) compared to boronic acid derivatives (5.9 M⁻¹s⁻¹). The cyclobutyl group’s hydrophobicity may reduce aqueous solubility but improve stability .

- NMR Characterization : Pinacol esters show distinct ¹H NMR signals (δ 1.34–1.38 for methyl groups) and ¹³C peaks (δ 24.87–84.00), consistent across analogs .

Stereoselectivity in Allylboration Reactions

α-Substituted allyl pinacol boronic esters exhibit high stereocontrol:

- Anti-Z Selectivity : α,α-Disubstituted esters achieve >20:1 selectivity in aldehyde allylborations. The cyclobutyl group’s rigidity may enhance stereoselectivity in analogous reactions .

- Borinic Ester Intermediates : In situ generation of borinic esters (via nBuLi/TFAA) reverses E/Z selectivity, suggesting substituent-dependent conformational control .

Biological Activity

(4-Cyclobutylphenyl)boronic acid pinacol ester is a boronic acid derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. Its unique structural features enable it to interact with biological systems, making it a subject of interest for its potential therapeutic applications, including antimicrobial and anticancer properties.

- Chemical Formula : C13H17B O3

- Molecular Weight : 233.09 g/mol

- CAS Number : 2121513-90-2

The compound is characterized by the presence of a cyclobutyl group attached to a phenyl ring, which is further esterified with pinacol. This structure is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that boronic acid derivatives, including (4-Cyclobutylphenyl)boronic acid pinacol ester, exhibit notable antimicrobial activities. A study demonstrated that various boronic compounds showed inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 7 mm to 13 mm depending on the compound and concentration used .

Anticancer Activity

The anticancer potential of boronic acid derivatives has been explored in several studies. For instance, compounds similar to (4-Cyclobutylphenyl)boronic acid pinacol ester were tested against prostate cancer cell lines. The results showed a significant reduction in cell viability, with some compounds decreasing viability to as low as 33% at a concentration of 5 µM, while maintaining higher viability in healthy cells . This selective toxicity highlights the potential for developing targeted cancer therapies.

The biological activity of (4-Cyclobutylphenyl)boronic acid pinacol ester is believed to stem from its ability to interact with specific molecular targets within cells. The mechanism may involve:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in critical biochemical pathways, such as those responsible for cell division or inflammatory responses.

- Receptor Modulation : It may also modulate receptor activity, influencing cellular signaling pathways that lead to apoptosis in cancerous cells.

Case Study 1: Antimicrobial Efficacy

In a comparative study, (4-Cyclobutylphenyl)boronic acid pinacol ester was evaluated alongside other boronic compounds for its efficacy against bacterial strains. The study found that at concentrations of 0.5 to 5 µM, the compound exhibited significant antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on human prostate cancer cells (PC-3). The results indicated that treatment with (4-Cyclobutylphenyl)boronic acid pinacol ester resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent. The selectivity towards cancer cells over normal fibroblast cells underscores its therapeutic promise.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Selectivity Index |

|---|---|---|---|

| (4-Cyclobutylphenyl)boronic acid pinacol ester | Moderate | High | Favorable |

| N-(6-chloro-1,3-benzothiazol-2-yl)benzohydrazide | High | Moderate | Less Favorable |

| Phenylboronic acid pinacol ester | Low | Moderate | Neutral |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.